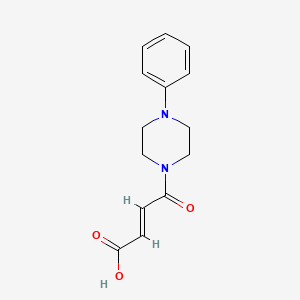

(E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

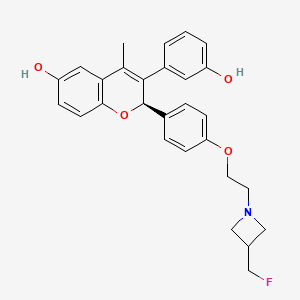

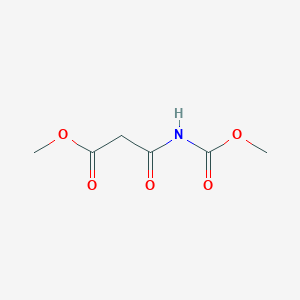

The compound “(E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid” is an organic compound that contains a piperazine ring, which is a heterocyclic amine, and a phenyl group attached to it. The compound also has a carboxylic acid group and a conjugated system involving a carbon-carbon double bond and a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring attached to a phenyl group. The presence of the carbon-carbon double bond adjacent to the carbonyl group indicates that this compound has a conjugated system, which can have implications for its chemical reactivity and physical properties .Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The carbon-carbon double bond can undergo addition reactions. The piperazine ring can also undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the functional groups. For instance, the presence of the carboxylic acid group would likely make this compound acidic. The conjugated system could give this compound distinct spectroscopic properties .Aplicaciones Científicas De Investigación

Synthesis of Organotin(IV) Esters

Organotin(IV) esters derived from "(E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid" have been explored for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains. The potency of these complexes is attributed to the ligand's multiple interactive sites, which not only change the environment around tin but also enable interactions with DNA. The complexes were characterized by various techniques, including X-ray structure analysis, indicating their potential as multifunctional agents in biomedical applications (Aziz ur-Rehman et al., 2012).

Luminescent Molecular Crystals

The synthesis of highly stable luminescent molecular crystals based on "(E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid" demonstrates its utility as a building block for creating materials with stable photoluminescence at ambient conditions. Such materials have been proven stable over a decade, highlighting the potential for long-term applications in optoelectronics and photonics (N. Zhestkij et al., 2021).

Inhibition of Human Carbonic Anhydrase

Derivatives of "(Z)-4-oxo-4-(arylamino)but-2-enoic acids" have been synthesized and evaluated for their inhibition properties against human carbonic anhydrase I and II isoenzymes. These studies showcase the compound's relevance in designing inhibitors for enzymes involved in crucial physiological processes, offering insights into therapeutic avenues for treating diseases related to enzyme dysfunction (Koray Oktay et al., 2016).

Building Blocks in Organic Synthesis

The derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, related to "(E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid," serve as valuable building blocks in the synthesis of biologically active compounds. An efficient synthesis protocol combining microwave assistance and ytterbium triflate catalyst has been developed, facilitating the rapid preparation of these building blocks from various (hetero)aromatic ketones. This method represents a significant advancement in the efficient and versatile synthesis of compounds for medicinal chemistry and drug development (Nikita V. Tolstoluzhsky et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJRLIIJYDMXHQ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)

![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2926539.png)

![Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)